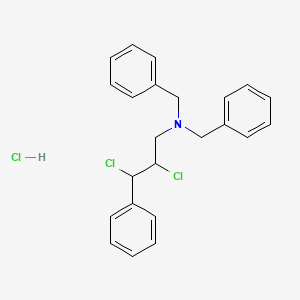
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine: is an organic compound with the molecular formula C23H23Cl2N It is characterized by the presence of two benzyl groups, two chlorine atoms, and a phenyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine typically involves the reaction of benzyl chloride with 2,3-dichloro-3-phenylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction may produce primary or secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is used as a building block for the synthesis of more complex molecules
Biology: The compound may be used in biological research to study its effects on cellular processes and interactions with biomolecules. Its structural features make it a potential candidate for investigating receptor binding and enzyme inhibition.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it useful in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- N,N-dibenzyl-3-bromopropan-1-amine
- N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine
Comparison: N,N-dibenzyl-2,3-dichloro-3-phenyl-propan-1-amine is unique due to the presence of both chlorine atoms and a phenyl group on the propan-1-amine backbone. This combination of structural features distinguishes it from other similar compounds, which may have different substituents or functional groups. The specific arrangement of these groups can influence the compound’s reactivity, binding affinity, and overall properties.
Eigenschaften
CAS-Nummer |
5443-67-4 |
|---|---|
Molekularformel |
C23H24Cl3N |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
N,N-dibenzyl-2,3-dichloro-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H23Cl2N.ClH/c24-22(23(25)21-14-8-3-9-15-21)18-26(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20;/h1-15,22-23H,16-18H2;1H |
InChI-Schlüssel |
VTXRBYJSACGFDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(C3=CC=CC=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


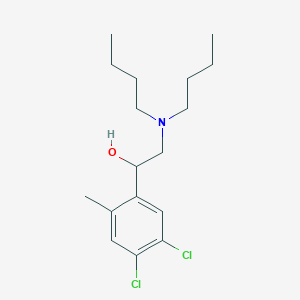
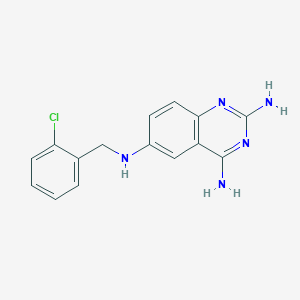
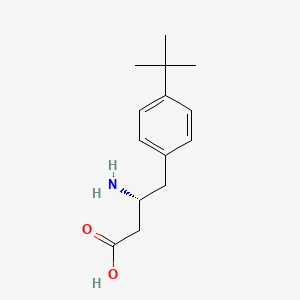


![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
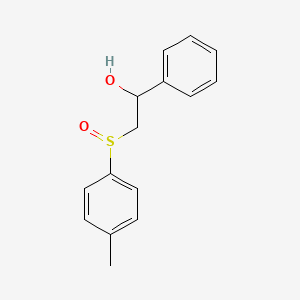
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)
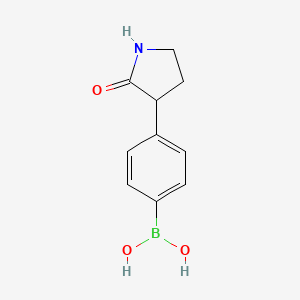

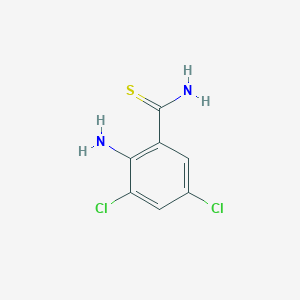
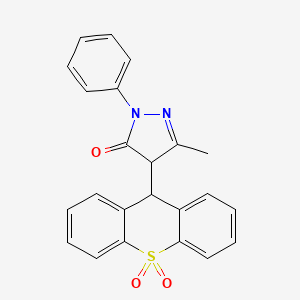
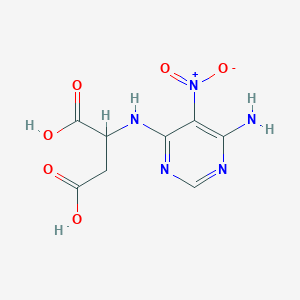
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
